molecular formula C12H14O3 B1374294 3-(Benzyloxy)oxan-4-one CAS No. 1351450-56-0

3-(Benzyloxy)oxan-4-one

Cat. No.: B1374294
CAS No.: 1351450-56-0
M. Wt: 206.24 g/mol
InChI Key: OCOMMWYINSLHTC-UHFFFAOYSA-N
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Description

3-(Benzyloxy)oxan-4-one is an organic compound with the molecular formula C12H14O3. It is also known by other names such as 3-Benzyloxy-tetrahydro-pyran-4-one and 3-(Benzyloxy)dihydro-2H-pyran-4(3H)-one . This compound is characterized by a benzyloxy group attached to an oxan-4-one ring, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzyloxy)oxan-4-one typically involves the reaction of benzyl alcohol with tetrahydropyran-4-one under acidic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the compound can be synthesized on a larger scale using similar reaction conditions as those used in laboratory synthesis, with appropriate scaling up of reagents and optimization of reaction parameters to ensure high yield and purity.

Comparison with Similar Compounds

Biological Activity

3-(Benzyloxy)oxan-4-one is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, summarizing research findings, case studies, and relevant data.

Chemical Structure and Properties

This compound has a molecular formula of C12H14O3C_{12}H_{14}O_{3} and features a bicyclic structure with a benzyloxy group attached to an oxanone ring. This configuration enhances its lipophilicity and may improve its bioavailability, making it a versatile building block in drug design and synthesis.

Biological Activity Overview

The specific biological activities of this compound are still under investigation, but preliminary studies suggest several promising pharmacological effects:

  • Cytotoxicity : The compound has shown potential as a cytotoxic agent against multi-drug resistant cancer cell lines. It displayed significant antiproliferative activity with IC50 values ranging from 5.2 to 22.2 μM against MDA-MB-231 breast cancer cells while exhibiting minimal toxicity to normal cell lines like HEK-293 and LLC-PK1.
  • Interaction with Biological Targets : Initial studies indicate that this compound may interact with cholinergic receptors, although further detailed binding studies are necessary to clarify its mechanism of action.

Comparative Analysis with Similar Compounds

The biological activities of this compound can be compared with similar compounds, highlighting its unique properties:

Compound NameStructure TypeNotable Properties
2-(Benzyloxy)-3(2H)-pyridonePyridone derivativeAntimicrobial activity
3-(Methoxy)oxan-4-oneMethoxy-substituted oxanonePotential anti-inflammatory effects
4-HydroxycoumarinCoumarin derivativeAnticoagulant properties

The presence of the benzyloxy group in this compound enhances its reactivity and potential therapeutic applications compared to other derivatives .

Anticancer Activity

A study evaluating various derivatives of chromanones, including those related to this compound, reported significant anticancer activity against several human cancer cell lines. For example:

  • Compound Evaluation :
    • (E)-3-benzylidene-7-methoxychroman-4-one exhibited IC50 values of 7.56 ± 2.23 μM against MDA-MB-231 cells.
    • 6,7-Methylenedioxy-4-chromanone showed IC50 values ≤ 9.3 μg/ml against multiple breast cancer cell lines .

These findings suggest that compounds structurally related to this compound may possess significant anticancer properties.

Research indicates that the mechanism of action for compounds like this compound involves their interaction with various molecular targets. The benzyloxy group can undergo metabolic transformations leading to reactive intermediates that interact with cellular components, potentially inducing apoptosis in cancer cells .

Properties

IUPAC Name

3-phenylmethoxyoxan-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c13-11-6-7-14-9-12(11)15-8-10-4-2-1-3-5-10/h1-5,12H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCOMMWYINSLHTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(C1=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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